molecular formula C14H16N4O2S B2656345 7-[(4-Prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 2125504-60-9

7-[(4-Prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B2656345
CAS RN: 2125504-60-9
M. Wt: 304.37
InChI Key: JJLWNSAWQXXDSA-UHFFFAOYSA-N
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Description

“7-[(4-Prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the molecular formula C14H16N4O2S and a molecular weight of 304.37. It belongs to the class of compounds known as thiazolopyrimidines .


Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives, including “this compound”, involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes . The reactions are carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazolopyrimidine core, which is a heterocyclic analog of purine bases . This core is substituted at various positions to yield different derivatives .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are largely dependent on the position and nature of substituents in the aldehyde component . The reactions with different aldehydes lead to the formation of various derivatives .

properties

IUPAC Name

7-[(4-prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-2-12(19)17-5-3-16(4-6-17)10-11-9-13(20)18-7-8-21-14(18)15-11/h2,7-9H,1,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLWNSAWQXXDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CC2=CC(=O)N3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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